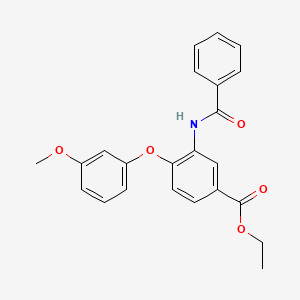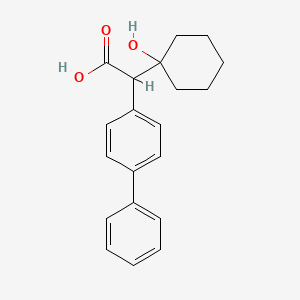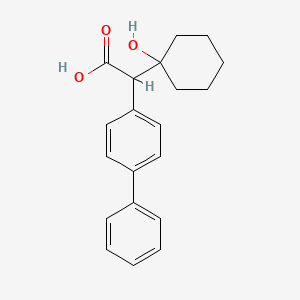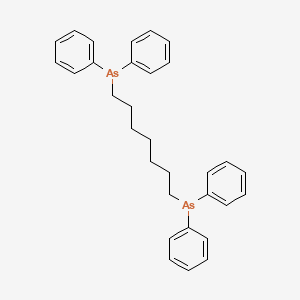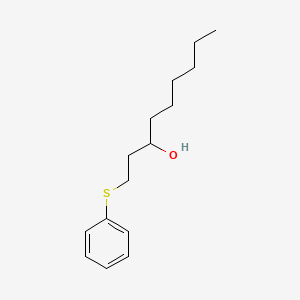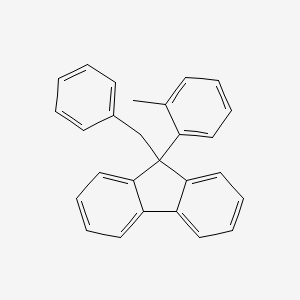
9-Benzyl-9-(2-methylphenyl)-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Benzyl-9-(2-methylphenyl)-9H-fluorene is an organic compound that belongs to the fluorene family. Fluorene derivatives are known for their unique structural properties and have been widely studied for their applications in various fields, including organic electronics, pharmaceuticals, and materials science.
Preparation Methods
The synthesis of 9-Benzyl-9-(2-methylphenyl)-9H-fluorene typically involves the reaction of fluorene with benzyl and 2-methylphenyl groups. One common method involves the use of Friedel-Crafts alkylation, where fluorene is reacted with benzyl chloride and 2-methylphenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
9-Benzyl-9-(2-methylphenyl)-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydrofluorene derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or toluene, and controlled temperatures to ensure selective reactions. Major products formed from these reactions include various substituted fluorenes and their derivatives.
Scientific Research Applications
9-Benzyl-9-(2-methylphenyl)-9H-fluorene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 9-Benzyl-9-(2-methylphenyl)-9H-fluorene involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular receptors or enzymes, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar compounds to 9-Benzyl-9-(2-methylphenyl)-9H-fluorene include other fluorene derivatives such as 9-(α-chloro-benzyl)-9-methyl-fluorene and 9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl-2-methoxy-5-methylphenylcarbamate . These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for specialized applications in organic electronics and pharmaceuticals.
Properties
CAS No. |
85535-36-0 |
|---|---|
Molecular Formula |
C27H22 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
9-benzyl-9-(2-methylphenyl)fluorene |
InChI |
InChI=1S/C27H22/c1-20-11-5-8-16-24(20)27(19-21-12-3-2-4-13-21)25-17-9-6-14-22(25)23-15-7-10-18-26(23)27/h2-18H,19H2,1H3 |
InChI Key |
NUPYLUAQCATZQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2(C3=CC=CC=C3C4=CC=CC=C42)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


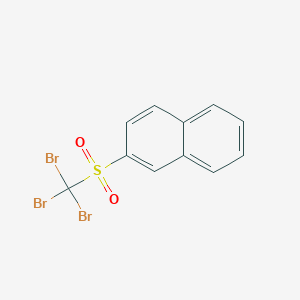
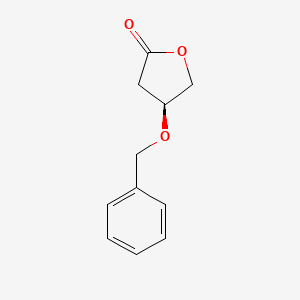
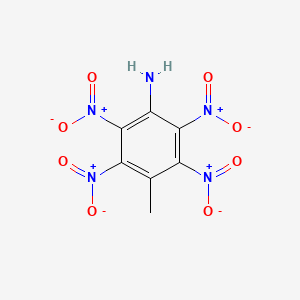
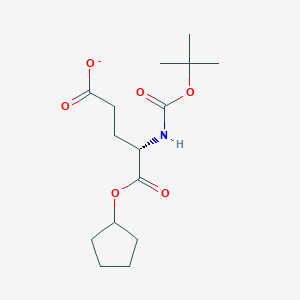

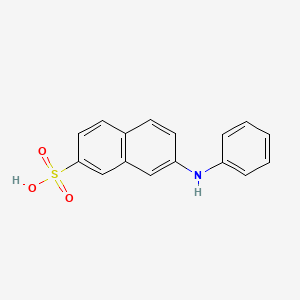

![1-{1-[([1,1'-Biphenyl]-4-yl)oxy]-3,3-dimethylbut-1-en-1-yl}-1H-1,2,4-triazole](/img/structure/B14424345.png)
![1-Methoxy-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14424358.png)
